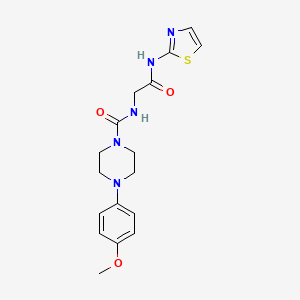![molecular formula C15H8Cl2N4O B14934174 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14934174.png)
7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. A common method might include the reaction of 2,4-dichlorophenylhydrazine with 2-furylcarboxaldehyde, followed by cyclization with a suitable reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, may occur at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine may be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Phenyl-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine
- 7-(2,4-Dichlorophenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-A]pyrimidine
Uniqueness
The presence of the 2,4-dichlorophenyl group and the 2-furyl moiety in 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine may confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C15H8Cl2N4O |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
7-(2,4-dichlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H8Cl2N4O/c16-9-3-4-10(11(17)8-9)12-5-6-18-15-19-14(20-21(12)15)13-2-1-7-22-13/h1-8H |
Clé InChI |
VCFBQIZKIMCCLF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934102.png)
![methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14934107.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14934112.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14934122.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B14934128.png)
![4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14934140.png)
![N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934148.png)

![N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14934152.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934160.png)
![(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934161.png)
![1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide](/img/structure/B14934164.png)
![N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B14934166.png)
